molecular formula C12H23ClN2O4 B1144078 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate CAS No. 1253789-07-9

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Cat. No. B1144078
M. Wt: 294.77502
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar diazepane derivatives involves strategic intramolecular cyclization processes. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of certain inhibitors, has been established. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, demonstrating the synthetic utility of such approaches (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been elucidated through methods like X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms within the molecule, highlighting features like lactone moieties and piperidine rings (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Reactions and Properties

The compound and its derivatives participate in a variety of chemical reactions. For instance, the esterification of carboxylic acids with diazoalkanes generated in situ demonstrates the reactivity of similar tert-butyl esters under certain conditions, providing insight into their chemical behavior (Furrow & Myers, 2004).

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application or Experimental Procedures: In 2010, Zhixiang et al. demonstrated that lycogarubin C was synthesized from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor in eight steps, through the following key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

Application 2: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate

  • Summary of the Application: The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application or Experimental Procedures: The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application 3: Synthesis of Azaspiro [3.4] Octanes

  • Summary of the Application: Azaspiro [3.4] octanes are used as precursors in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures: This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
  • Results or Outcomes: The synthesized azaspiro [3.4] octanes can be used in the development of various organic compounds .

Application 4: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate

  • Summary of the Application: The title compound is a potential precursor to biologically active natural products .
  • Methods of Application or Experimental Procedures: The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYMUPJCVXOHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

CAS RN

1253789-07-9
Record name 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
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